1: El Khoury P, Waldmann E, Huby T, Gall J, Couvert P, Lacorte JM, Chapman J, Frisdal E, Lesnik P, Parhofer KG, Le Goff W, Guerin M. Extended-Release Niacin/Laropiprant Improves Overall Efficacy of Postprandial Reverse Cholesterol Transport. Arterioscler Thromb Vasc Biol. 2016 Feb;36(2):285-94. doi: 10.1161/ATVBAHA.115.306834. Epub 2015 Dec 17. PubMed PMID: 26681758.
2: Cioni G, Mannini L, Liotta AA, D'Alessandri G, Fatini C, Bandinelli B, Costanzo M, Abbate R, Marcucci R. Detrimental effects of niacin/laropiprant on microvascular reactivity and red cell deformability in patients with elevated lipoprotein(a) levels. J Thromb Thrombolysis. 2015 Aug 20. [Epub ahead of print] PubMed PMID: 26289089.
3: Hu M, Yang YL, Chan P, Tomlinson B. Pharmacogenetics of cutaneous flushing response to niacin/laropiprant combination in Hong Kong Chinese patients with dyslipidemia. Pharmacogenomics. 2015;16(12):1387-97. doi: 10.2217/pgs.15.79. Epub 2015 Jul 31. PubMed PMID: 26226939.
4: McKenney J, Bays H, Gleim G, Mitchel Y, Kuznetsova O, Sapre A, Sirah W, Maccubbin D. Safety and tolerability of extended-release niacin-laropiprant: Pooled analyses for 11,310 patients in 12 controlled clinical trials. J Clin Lipidol. 2015 May-Jun;9(3):313-25. doi: 10.1016/j.jacl.2015.02.006. Epub 2015 Mar 2. PubMed PMID: 26073389.
5: Hu M, Yang YL, Masuda D, Yamashita S, Tomlinson B. Effect of Extended-Release Niacin/Laropiprant Combination on Plasma Adiponectin and Insulin Resistance in Chinese Patients with Dyslipidaemia. Dis Markers. 2015;2015:154014. doi: 10.1155/2015/154014. Epub 2015 Apr 29. PubMed PMID: 26063948; PubMed Central PMCID: PMC4429190.
6: Bays HE, Brinton EA, Triscari J, Chen E, Maccubbin D, MacLean AA, Gibson KL, Ruck RA, Johnson-Levonas AO, O'Neill EA, Mitchel YB. Extended-release niacin/laropiprant significantly improves lipid levels in type 2 diabetes mellitus irrespective of baseline glycemic control. Vasc Health Risk Manag. 2015 Feb 24;11:165-72. doi: 10.2147/VHRM.S70907. eCollection 2015. PubMed PMID: 25750540; PubMed Central PMCID: PMC4348131.
7: Bloomfield HE. ACP Journal Club: adding niacin plus laropiprant to statins did not reduce vascular events and increased serious adverse events. Ann Intern Med. 2014 Nov 18;161(10):JC8. doi: 10.7326/0003-4819-161-10-201411180-02008. PubMed PMID: 25402541.
8: Krishna R, Guo Y, Schulz V, Cord-Cruz E, Smith S, Hair S, Nahm WK, Draelos ZD. Non-obligatory role of prostaglandin D2 receptor subtype 1 in rosacea: laropiprant in comparison to a placebo did not alleviate the symptoms of erythematoelangiectaic rosacea. J Clin Pharmacol. 2015 Feb;55(2):137-43. doi: 10.1002/jcph.383. Epub 2014 Sep 4. PubMed PMID: 25142778.
9: Kei A, Elisaf M. Nicotinic acid/laropiprant reduces platelet count but increases mean platelet volume in patients with primary dyslipidemia. Arch Med Sci. 2014 Jun 29;10(3):439-44. doi: 10.5114/aoms.2014.43738. Epub 2014 Jun 27. PubMed PMID: 25097572; PubMed Central PMCID: PMC4107250.
10: Huynh K. Dyslipidaemia: Niacin-laropiprant fails to reduce the risk of vascular events. Nat Rev Cardiol. 2014 Oct;11(10):558. doi: 10.1038/nrcardio.2014.116. Epub 2014 Aug 5. PubMed PMID: 25093436.
11: HPS2-THRIVE Collaborative Group, Landray MJ, Haynes R, Hopewell JC, Parish S, Aung T, Tomson J, Wallendszus K, Craig M, Jiang L, Collins R, Armitage J. Effects of extended-release niacin with laropiprant in high-risk patients. N Engl J Med. 2014 Jul 17;371(3):203-12. doi: 10.1056/NEJMoa1300955. PubMed PMID: 25014686.
12: Farnier M, Chen E, Johnson-Levonas AO, McCrary Sisk C, Mitchel YB. Effects of extended-release niacin/laropiprant, simvastatin, and the combination on correlations between apolipoprotein B, LDL cholesterol, and non-HDL cholesterol in patients with dyslipidemia. Vasc Health Risk Manag. 2014 May 7;10:279-90. doi: 10.2147/VHRM.S58694. eCollection 2014. PubMed PMID: 24855368; PubMed Central PMCID: PMC4019613.
13: Lauring B, Dishy V, De Kam PJ, Crumley T, Wenning L, Liu F, Sisk C, Wagner J, Lai E. Effects of Extended-Release Niacin and Extended-Release Niacin/Laropiprant on the Pharmacokinetics of Simvastatin in Healthy Subjects. Am J Ther. 2015 Sep-Oct;22(5):367-76. doi: 10.1097/MJT.0000000000000051. PubMed PMID: 24832384.
14: Nasser Figueiredo V, Vendrame F, Colontoni BA, Quinaglia T, Roberto Matos-Souza J, Azevedo Moura F, Coelho OR, de Faria EC, Sposito AC. Short-term effects of extended-release niacin with and without the addition of laropiprant on endothelial function in individuals with low HDL-C: a randomized, controlled crossover trial. Clin Ther. 2014 Jun 1;36(6):961-6. doi: 10.1016/j.clinthera.2014.03.012. Epub 2014 Apr 24. PubMed PMID: 24768191.
15: Mayor S. Nicotinic acid plus laropiprant suspended for dyslipidaemia. Lancet Diabetes Endocrinol. 2013 Aug;1 Suppl 1:s6. doi: 10.1016/S2213-8587(13)70129-3. Epub 2013 Sep 18. PubMed PMID: 24622598.
16: Kei A, Tellis C, Liberopoulos E, Tselepis A, Elisaf M. Effect of switch to the highest dose of rosuvastatin versus add-on-statin fenofibrate versus add-on-statin nicotinic acid/laropiprant on oxidative stress markers in patients with mixed dyslipidemia. Cardiovasc Ther. 2014 Aug;32(4):139-46. doi: 10.1111/1755-5922.12072. PubMed PMID: 24618208.
17: Aye MM, Kilpatrick ES, Afolabi P, Wootton SA, Rigby AS, Coady AM, Sandeman DD, Atkin SL. Postprandial effects of long-term niacin/laropiprant use on glucose and lipid metabolism and on cardiovascular risk in patients with polycystic ovary syndrome. Diabetes Obes Metab. 2014 Jun;16(6):545-52. doi: 10.1111/dom.12255. Epub 2014 Feb 9. PubMed PMID: 24401089.
18: Cenarro A, Puzo J, Ferrando J, Mateo-Gallego R, Bea AM, Calmarza P, Jarauta E, Civeira F. Effect of Nicotinic acid/Laropiprant in the lipoprotein(a) concentration with regard to baseline lipoprotein(a) concentration and LPA genotype. Metabolism. 2014 Mar;63(3):365-71. doi: 10.1016/j.metabol.2013.10.014. Epub 2013 Nov 6. PubMed PMID: 24333007.
19: De Kam PJ, Luo WL, Wenning L, Ratcliffe L, Sisk CM, Royalty J, Radziszewski W, Wagner JA, Lai E. The effects of laropiprant on the antiplatelet activity of co-administered clopidogrel and aspirin. Platelets. 2014;25(7):480-7. doi: 10.3109/09537104.2013.836747. Epub 2013 Nov 8. PubMed PMID: 24206527.
20: Yang YL, Hu M, Chang M, Tomlinson B. A high incidence of exanthematous eruption associated with niacin/laropiprant combination in Hong Kong Chinese patients. J Clin Pharm Ther. 2013 Dec;38(6):528-32. doi: 10.1111/jcpt.12096. Epub 2013 Sep 10. PubMed PMID: 24020480.